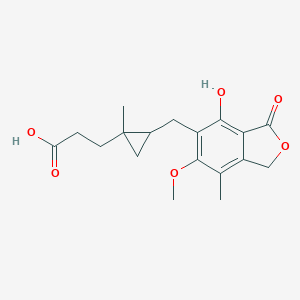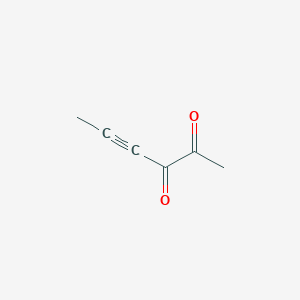
4-Hexyne-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laureth-4: is a synthetic polymer widely used in cosmetics and personal care products. It is primarily utilized as a surfactant and emulsifier, helping to improve the texture and consistency of formulations. Laureth-4 is derived from lauryl alcohol, which is obtained from lauric acid, a saturated fatty acid found in palm kernel oil or coconut oil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Laureth-4 is synthesized through a process known as ethoxylation, where ethylene oxide is added to lauryl alcohol. The reaction involves the following steps:
Ethoxylation: Lauryl alcohol reacts with ethylene oxide in the presence of a catalyst to form laureth-4.
Purification: The resulting product is purified to remove any unreacted ethylene oxide and other impurities.
Industrial Production Methods: In industrial settings, laureth-4 is produced in large-scale reactors where the ethoxylation process is carefully controlled to ensure consistent product quality. The reaction is monitored for temperature, pressure, and the ratio of reactants to achieve the desired degree of ethoxylation .
Análisis De Reacciones Químicas
Types of Reactions: Laureth-4 primarily undergoes the following types of reactions:
Oxidation: Laureth-4 can be oxidized to form various oxidation products, depending on the reaction conditions.
Substitution: It can undergo substitution reactions where the ethoxylate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various ethoxylated derivatives and oxidation products, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Laureth-4 has a wide range of applications in scientific research, including:
Mecanismo De Acción
Laureth-4 exerts its effects primarily through its surfactant properties. It lowers the surface tension between two substances, such as oil and water, allowing them to mix more easily. This is achieved through the alignment of laureth-4 molecules at the interface, with the hydrophilic (water-attracting) end interacting with water and the hydrophobic (oil-attracting) end interacting with oil . This mechanism enables the formation of stable emulsions and dispersions.
Comparación Con Compuestos Similares
Similar Compounds:
Sodium Laureth Sulfate: Another ethoxylated lauryl alcohol derivative, commonly used as a detergent and surfactant in personal care products.
Uniqueness of Laureth-4: Laureth-4 is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective emulsifier and surfactant in a wide range of formulations. Its specific degree of ethoxylation (four ethylene oxide units) provides an optimal balance for many cosmetic and industrial applications .
Propiedades
Número CAS |
159146-89-1 |
|---|---|
Fórmula molecular |
C6H6O2 |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
hex-4-yne-2,3-dione |
InChI |
InChI=1S/C6H6O2/c1-3-4-6(8)5(2)7/h1-2H3 |
Clave InChI |
SDWIGJDORAFEGT-UHFFFAOYSA-N |
SMILES |
CC#CC(=O)C(=O)C |
SMILES canónico |
CC#CC(=O)C(=O)C |
Sinónimos |
4-Hexyne-2,3-dione (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
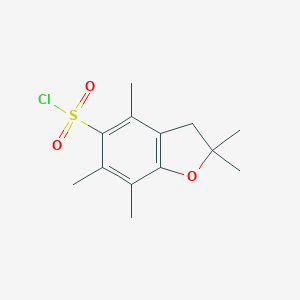

![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)


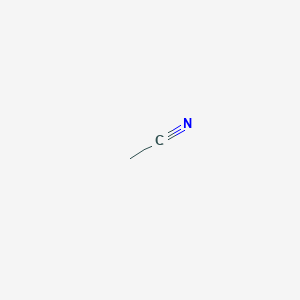



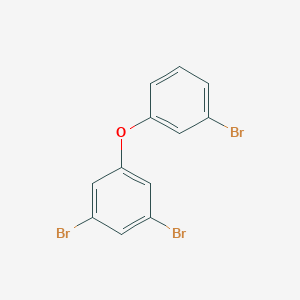
![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)
![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)
